2-{[2-(4-Bromobenzoyl)hydrazino]carbonyl}benzoic acid
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Overview
Description
2-{[2-(4-Bromobenzoyl)hydrazino]carbonyl}benzoic acid is an organic compound with the molecular formula C15H11BrN2O4 It is a derivative of benzoic acid, featuring a bromobenzoyl hydrazino group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-{[2-(4-Bromobenzoyl)hydrazino]carbonyl}benzoic acid typically involves the reaction of 4-bromobenzoyl chloride with hydrazine to form 4-bromobenzoyl hydrazide. This intermediate is then reacted with phthalic anhydride under controlled conditions to yield the final product .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using the aforementioned reactions. Optimization of reaction conditions, such as temperature, solvent, and catalysts, is crucial for maximizing yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydrazino group, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.
Substitution: The bromine atom in the benzoyl group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide (NaN3) or thiourea.
Major Products:
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzoyl derivatives.
Scientific Research Applications
2-{[2-(4-Bromobenzoyl)hydrazino]carbonyl}benzoic acid has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-{[2-(4-Bromobenzoyl)hydrazino]carbonyl}benzoic acid involves its interaction with specific molecular targets. The hydrazino group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. Additionally, the bromobenzoyl moiety can interact with hydrophobic pockets in proteins, affecting their function. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
4-Bromobenzoyl hydrazide: Shares the bromobenzoyl hydrazino group but lacks the benzoic acid moiety.
Phthalic hydrazide: Contains the hydrazino group but lacks the bromobenzoyl moiety.
Benzoic acid derivatives: Various compounds with different substituents on the benzoic acid ring.
Uniqueness: 2-{[2-(4-Bromobenzoyl)hydrazino]carbonyl}benzoic acid is unique due to the presence of both the bromobenzoyl and benzoic acid moieties, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
2-[[(4-bromobenzoyl)amino]carbamoyl]benzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11BrN2O4/c16-10-7-5-9(6-8-10)13(19)17-18-14(20)11-3-1-2-4-12(11)15(21)22/h1-8H,(H,17,19)(H,18,20)(H,21,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOKKATGIECHNHS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NNC(=O)C2=CC=C(C=C2)Br)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11BrN2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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